molecular formula C8H11ClF3N3O B1406654 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride CAS No. 1820712-33-1

2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride

Cat. No.: B1406654
CAS No.: 1820712-33-1
M. Wt: 257.64 g/mol
InChI Key: LOWZTFZHWGDCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmaceutical research. The compound features a piperidine ring, a trifluoromethyl group, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxadiazole intermediate.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or oxadiazole rings are replaced by other substituents.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to break down the oxadiazole ring, leading to the formation of different products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.

Scientific Research Applications

2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmaceutical Research: It is used in the development of new drugs and as a lead compound in drug discovery programs.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride include:

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-piperidin-3-yl-5-(trifluoromethyl)-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-14-13-6(15-7)5-2-1-3-12-4-5;/h5,12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWZTFZHWGDCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
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2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
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2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
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2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
Reactant of Route 6
2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride

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